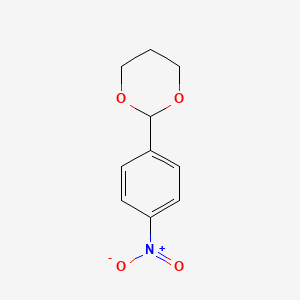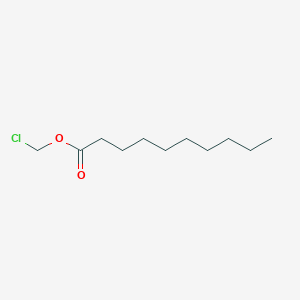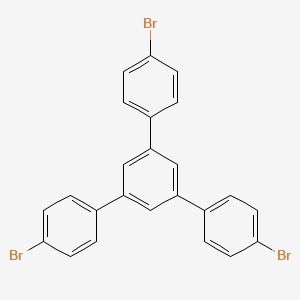
1,3,5-Tris(4-bromophenyl)benzene
Overview
Description
1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer that can be used in the formation of covalent aromatic frameworks (COF) .
Synthesis Analysis
The nucleation of this compound (3BrY) follows a two-step mechanism . The formation of clusters of 3BrY from homogeneous water and methanol solutions is simulated using metadynamics . Surface-mediated synthesis of 2D covalent organic frameworks: this compound on graphite (001), Cu (111), and Ag (110) has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C24H15Br3 . The average mass is 543.088 Da and the monoisotopic mass is 539.872375 Da .Chemical Reactions Analysis
The nucleation of this compound (3BrY) follows a two-step mechanism . The formation of clusters of 3BrY from homogeneous water and methanol solutions is simulated using metadynamics . The growth process is characterized by a continuous rearrangement of ordered and disordered domains accompanied by a dynamical exchange of molecules and oligomers with the solution .Physical And Chemical Properties Analysis
The molecular weight of this compound is 543.1 g/mol . It has a XLogP3 of 9.7, indicating that it is highly lipophilic . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications
Nucleation and Growth
1,3,5-Tris(4-bromophenyl)benzene, also referred to as 3BrY, demonstrates intriguing nucleation and growth properties. Giberti et al. (2017) explored its nucleation, revealing that 3BrY forms disordered clusters from solutions, which grow into elongated, needle-like crystals. This growth process involves a dynamic exchange of molecules and oligomers, highlighting its potential in crystal growth and design applications (Giberti, Salvalaglio, Mazzotti, & Parrinello, 2017).
Covalent Organic Networks
Doyle et al. (2018) studied the formation of two-dimensional covalent organic networks from this compound on gold surfaces. These networks, examined using scanning tunneling microscopy and X-ray spectroscopy, show the compound's potential in creating advanced materials with specific electronic and structural properties (Doyle et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tris(4-bromophenyl)benzene is the formation of covalent aromatic frameworks (COFs) . COFs are a class of porous polymers that are primarily used in the development of adsorption membranes to treat organic pollutants .
Mode of Action
This compound: interacts with its targets by acting as a halogenated aromatic monomer . This allows it to participate in the formation of COFs, which are essentially networks of interconnected organic molecules .
Biochemical Pathways
The biochemical pathway affected by This compound involves the synthesis of porous aromatic frameworks . These frameworks can then interact with various organic pollutants, effectively trapping them within their porous structure .
Pharmacokinetics
The ADME properties of This compound Given its use in the formation of cofs, it is likely that its bioavailability is influenced by factors such as its halogenation and its ability to form covalent bonds .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the formation of COFs . These COFs can then be used to develop adsorption membranes, which have the ability to treat organic pollutants .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the formation of COFs can be affected by factors such as temperature and the presence of other reactants . More research is needed to fully understand the environmental influences on the action of this compound .
Safety and Hazards
Future Directions
The formation processes of the self-assembled layer of 1,3,5-tris(4-bromophenyl)benzene (TBB) molecules on the Ag (111) and Si (111) surfaces have been studied . This research could pave the way for the fabrication of large-scale, non-multihole, and single-layer porous covalent organic frameworks (pCOFs) on various surfaces in a controllable manner .
Biochemical Analysis
Biochemical Properties
1,3,5-Tris(4-bromophenyl)benzene plays a significant role in biochemical reactions, particularly in the formation of covalent aromatic frameworks. It interacts with various enzymes and proteins that facilitate the formation of these frameworks. The compound’s halogenated aromatic structure allows it to form stable interactions with biomolecules, which can lead to the development of new materials with unique properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with cellular components can lead to changes in cell behavior, including alterations in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. The compound’s unique structure allows it to interact with specific biomolecules, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can influence its overall biochemical activity and its effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can influence the compound’s localization and accumulation, thereby affecting its activity .
properties
IUPAC Name |
1,3,5-tris(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQRITCAXSBOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283253 | |
| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7511-49-1 | |
| Record name | 7511-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)
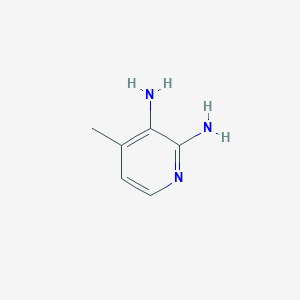
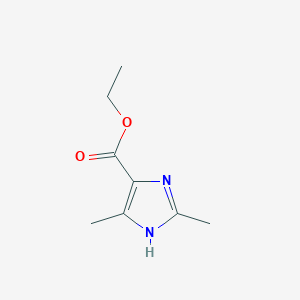
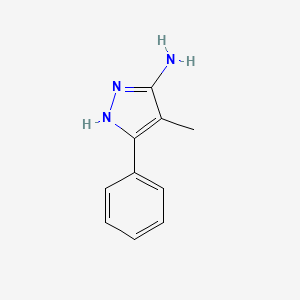
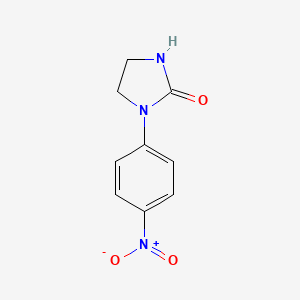
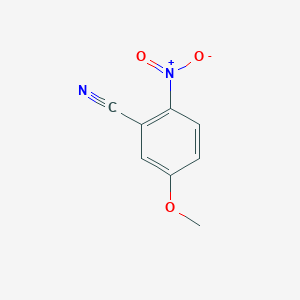
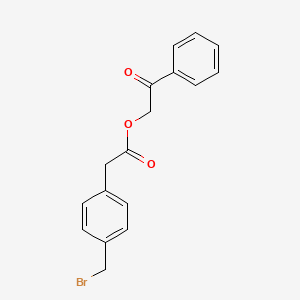

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)
